3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
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Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a dihydrofuranone ring fused with a benzylidene group, which is further substituted with tert-butyl groups and a hydroxyl group. The presence of these functional groups contributes to its stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a dihydro derivative.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclopentanone
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclohexanone
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)tetrahydrofuran
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibits unique stability and reactivity due to the presence of the dihydrofuranone ring. This structural feature enhances its potential for various applications and distinguishes it from other related compounds.
Biological Activity
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one, identified by its CAS number 83677-24-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C19H26O3
- Molecular Weight : 302.41 g/mol
- Structural Characteristics : The compound features a dihydrofuran ring and a hydroxylated benzylidene moiety, contributing to its biological activity.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that compounds similar to this compound exhibit significant antioxidant properties.
- Mechanism of Action : The compound's structure allows it to scavenge free radicals effectively. It has been compared with standard antioxidants like ascorbic acid in various assays.
Compound | EC50 (µM) | Assay Type |
---|---|---|
This compound | 40.26 | DPPH Scavenging |
Ascorbic Acid | 35.62 | DPPH Scavenging |
The above table indicates the effectiveness of the compound in scavenging free radicals compared to ascorbic acid.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vivo models.
- Study Findings : In a study involving acetic acid-induced abdominal writhing and carrageenan-induced paw edema models, oral administration of the compound demonstrated a dose-dependent reduction in inflammation and pain responses.
Dose (mg/kg) | Abdominal Writhing Reduction (%) | Paw Edema Reduction (%) |
---|---|---|
50 | 18.8 | 25 |
100 | 31.6 | 40 |
200 | 48.3 | 60 |
These results indicate that higher doses correlate with increased anti-inflammatory effects.
3. Anticancer Activity
Emerging research highlights the anticancer properties of related compounds within the same chemical family.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results with IC50 values indicating potent activity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 6.8 |
DU145 | 3.2 |
A549 | 8.4 |
These findings suggest that modifications to the dihydrofuran structure can enhance anticancer efficacy.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9- |
InChI Key |
DFPYHQJPGCODSB-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCOC2=O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O |
Origin of Product |
United States |
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